Sorbitan stearate

Übersicht

Beschreibung

Sorbitan Stearate is a common ingredient in cosmetics and skincare products, serving as an emulsifier and stabilizer . It is derived from the natural sugar alcohol, sorbitan, and stearic acid, a fatty acid . This combination forms a waxy, cream-colored substance with a characteristic mild odor .

Synthesis Analysis

The production of this compound involves a reaction between sorbitol, a sugar alcohol derived from corn or berries, and stearic acid, a fatty acid often sourced from vegetable oils . This chemical reaction forms the ester this compound, which is then purified for cosmetic use . The use of chemical or biological catalysts to synthesize sugar esters has become the state of the art in the efficient esterification process .

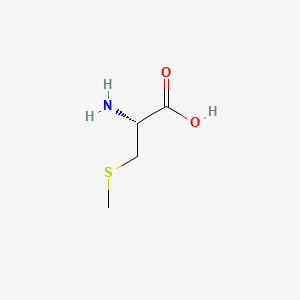

Molecular Structure Analysis

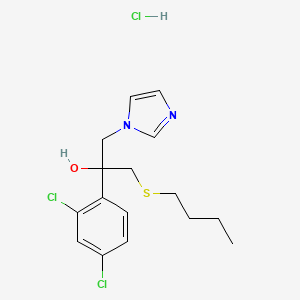

This compound contains total 76 bonds; 30 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .

Chemical Reactions Analysis

This compound acts as a humectant to bind moisture, thicken the product, and stabilize the mixture of water and oils . This stabilization effect is why this compound is known as an emulsifier — it allows two liquids, which normally would not blend, to form a stable mix called an emulsion .

Physical And Chemical Properties Analysis

This compound is a milky white to pale yellow solid . It is slightly soluble in water, or dispersible in hot water . It is stable under normal conditions .

Wissenschaftliche Forschungsanwendungen

Organogel Formation

Sorbitan monostearate, a hydrophobic nonionic surfactant, is effective in gelling organic solvents like hexadecane, isopropyl myristate, and various vegetable oils. This gelation process involves the self-assembly of sorbitan monostearate molecules into toroidal inverse vesicles upon cooling, which eventually forms a three-dimensional network immobilizing the solvent, resulting in an opaque, thermoreversible semisolid gel. These gels exhibit stability at room temperature and have potential applications as delivery vehicles for drugs and antigens (Murdan, Gregoriadis, & Florence, 1999).

Cosmetic Use and Safety Assessment

Sorbitan stearate is commonly used in cosmetic products as an emulsifier and stabilizer, typically at concentrations under 5%. While it is generally a mild skin irritant but nonsensitizer in animals, it can induce cutaneous irritation in humans. Carcinogenic studies involving this compound were negative, and at concentrations of 10% or greater, it acts as a tumor promoter in mouse skin. This finding is not considered relevant to its low-concentration use in cosmetics, indicating that this compound is safe for cosmetic use under current conditions of concentration and use (this compound et al., 1985).

Fatty-Based Product Development

Research has explored the use of sorbitan mono-stearate (SMS) and sorbitan tri-stearate (STS) in structuring fatty-based products. These compounds increase the saturated fatty acid (SFA) content, slip melting point, and solid fat content in various binary mixtures, making them applicable in the production of products like soft tub margarine, bakery margarine, and all-purpose shortening (Hakimzadeh, Mahjoob, Salehi, & Farmani, 2020).

Topical Drug Delivery

Sorbitan monostearate and sesame oil-based organogels have been developed for topical drug delivery. These organogels, characterized for their physicochemical properties, demonstrated a controlled release of drugs like metronidazole, maintaining similar antimicrobial activity compared to commercially available formulations (Singh, Pramanik, Ray, & Pal, 2015).

Transnasal Drug Delivery

Sorbitan monostearate organogels have been investigated for their potential in transnasal sustained-release drug delivery. These organogels, showing a three-dimensional network of SMS molecules, provide an effective barrier for drug diffusion through the nasal mucosa, suggesting their usefulness in nasal drug delivery systems (Pisal, Shelke, Mahadik, & Kadam, 2004).

Wirkmechanismus

Target of Action

Sorbitan Stearate is primarily targeted at the skin and hair in cosmetic and skincare products . It is a surfactant made out of the sweetener sorbitol and the naturally occurring fatty acid stearic acid . It is used as an emulsifier, helping to blend water and oil-based ingredients .

Mode of Action

This compound functions as a humectant, binding moisture, thickening the product, and stabilizing the water-oil mixture . When sorbitol and fatty acids combine, a new molecule is formed that retains sorbitol’s humectant qualities while also making the alcohol a good skin moisturizer and softener .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structuring of oils and fats . It interacts with other oleogelators in the structuring of a low-saturated fat blend . The use of oleogelators, including this compound, can cause an increase in the saturated fatty acid content in a dose-dependent manner .

Pharmacokinetics

This compound is a creamy solid without odor or taste, insoluble in water, vegetable, and mineral oils . It is dispersible in oils if heated and cooled and gels in mineral oil at a 10% level . It is used as an excellent water-in-oil emulsifier with an HLB value of 4.7 . It is also an effective co-emulsifier in oil-in-water systems when combined with polysorbates .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an emulsifier. It helps to blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, it is dispersible in oils if heated and cooled . Moreover, the use of this compound with other oleogelators in the structuring of a low-saturated fat blend can be influenced by the ratio of these components .

Zukünftige Richtungen

Sorbitan Stearate is widely used in personal care and cosmetics and proves to be quite beneficial . It plays a vital role in formulating hair products such as conditioners and shampoos . The inclusion of this compound ensures that hair conditioners can evenly distribute moisturizing agents, leaving hair soft, manageable, and hydrated . Additionally, in shampoos, it aids in the even dispersion of cleansing agents, resulting in a more efficient and thorough cleansing process .

Biochemische Analyse

Biochemical Properties

Sorbitan Stearate is an ester of sorbitan with stearic acid . It is a creamy solid without odor or taste, insoluble in water, vegetable, and mineral oils . As an emulsifier, this compound helps blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Cellular Effects

This compound is widely used in personal care and cosmetics. In skincare, it enables the combination of water and oil-based ingredients, resulting in smooth and creamy formulations like lotions, creams, and moisturizers . This compound ensures better product stability, preventing ingredient separation and ensuring consistent texture .

Molecular Mechanism

The production of this compound involves a reaction between sorbitol, a sugar alcohol derived from corn or berries, and stearic acid, a fatty acid often sourced from vegetable oils . This chemical reaction forms the ester this compound, which is then purified for cosmetic use .

Temporal Effects in Laboratory Settings

This compound is generally considered safe for topical use in cosmetics and skincare products . It is non-toxic and poses minimal risk of side effects when used as intended .

Dosage Effects in Animal Models

Based on the no observed adverse effect level (NOAEL) of 2,600 mg sorbitan monostearate/kg bw per day, taking into account the ratio between the molecular weight of sorbitan monostearate (430.62 g/mol) and sorbitan (164.16 g/mol), and applying an uncertainty factor of 100, the Panel derived a group ADI of 10 mg/kg bw per day expressed as sorbitan for sorbitan esters .

Metabolic Pathways

This compound is a Sorbitan fatty acid ester. Esters are known to hydrolyse into carboxylic acids and alcohols by esterases . Therefore it is expected that the test substance hydrolyses to D-glucitol and the respective fatty acids under physiological conditions .

Transport and Distribution

This compound is slightly soluble in water; or dispersible in hot water . Under strong acid or strong alkali condition, it is easily hydrolyzed .

Subcellular Localization

As an emulsifier, this compound helps blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Eigenschaften

| { "1. Design of the Synthesis Pathway": "Sorbitan stearate can be synthesized by esterification reaction between sorbitan and stearic acid.", "2. Starting Materials": ["Sorbitan", "Stearic acid", "Catalyst (e.g. sulfuric acid or p-toluenesulfonic acid)", "Solvent (e.g. toluene or xylene)"], "3. Reaction": ["Add stearic acid and catalyst to the solvent and heat to reflux", "Add sorbitan slowly to the reaction mixture and stir for several hours", "Cool the reaction mixture and filter the solid product", "Wash the product with a suitable solvent and dry to obtain sorbitan stearate"] } | |

CAS-Nummer |

1338-41-6 |

Molekularformel |

C24H46O6 |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

[2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24-/m1/s1 |

InChI-Schlüssel |

HVUMOYIDDBPOLL-IIZJTUPISA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Aussehen |

Solid powder |

Color/Form |

White to tan waxy solid |

Dichte |

1.0 @ 25 °C |

melting_point |

49-65 °C |

Andere CAS-Nummern |

1338-41-6 5093-91-4 76169-00-1 |

Physikalische Beschreibung |

Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Liquid White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil. Insoluble in water and propylene glycol |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sorgen 50; Sorbitan monostearate; Span 55; Sorbon S 60; Emsorb 2505; Liposorb S-20; Liposorb S; Anhydrosorbitol monostearate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)